REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[O-]S([O-])(=S)=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH:2]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])=[O:1] |f:2.3.4,5.6|
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Name
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|
Quantity
|
2.18 g
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Type
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reactant
|
Smiles
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OCC=1C=C(C(=O)OC)C=C(C1)OC
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
Na2S2O3
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Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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[O-]S(=O)(=S)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Type
|
CUSTOM
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Details
|
After 30 min stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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was extracted with DCM three times
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Type
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CONCENTRATION
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Details
|
The combined organic layers were concentrated in vacuo and methyl 3-formyl-5-methoxybenzoate residue white solid (˜80% purity)
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Type
|
CUSTOM
|
Details
|
was used directly for the next step reaction without further purification and identification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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C(=O)C=1C=C(C(=O)OC)C=C(C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |